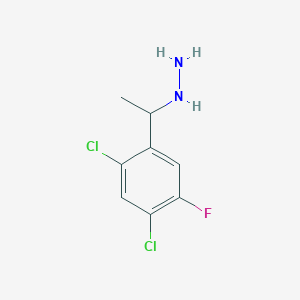

![molecular formula C14H12N2OS2 B2653270 3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1156110-81-4](/img/structure/B2653270.png)

3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, commonly known as 3,5-dimethylphenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, is an organic compound with a unique structure and a range of interesting properties. It is a member of the thienopyrimidine family, which is composed of heterocyclic compounds with a six-membered ring containing two nitrogen atoms. This compound has been studied extensively for its potential applications in the fields of synthetic chemistry, biomedicine, and materials science.

Scientific Research Applications

Synthesis and Characterization

New Routes to Pyridopyrimidinones and Triazolinones : Compounds similar to the specified chemical structure have been synthesized for the exploration of their chemical properties and potential applications in pharmaceutical chemistry. Hassneen and Abdallah (2003) described the synthesis of 2-thioxopyrimidinyl derivatives, offering insights into the chemical reactivity and potential for creating novel compounds with varied biological activities Hassneen & Abdallah, 2003.

Synthesis Under Phase Transfer Conditions : Dave and Patel (2001) conducted a study on the synthesis of 2-thioxo-pyrimidinones under phase transfer conditions, which is crucial for understanding the chemical behavior and potential modifications of the core structure for various applications Dave & Patel, 2001.

Potential Therapeutic Applications

Anticancer and Anti-angiogenic Activities : Gold et al. (2020) explored a series of compounds for their potential pleiotropic anticancer activities, focusing on their effects on tubulin-binding and anti-angiogenic properties. This research underlines the importance of structural modifications for enhancing anticancer efficacy Gold et al., 2020.

Antimicrobial and Antifungal Activities : Kh et al. (2013) synthesized compounds for pharmacological investigations, finding some with antiproliferative activities against mammalian cancer cell models, highlighting the potential of such compounds in developing new antimicrobial agents Kh et al., 2013.

Advanced Chemical Synthesis Techniques

Facile Synthesis of Isoxazolopyrimidines : Rimaz et al. (2019) developed a NaOH-promoted one-pot synthesis technique for creating isoxazolopyrimidine derivatives, demonstrating an efficient method for generating pharmaceutically relevant compounds with high atom economy and moderate to high yields Rimaz et al., 2019.

Novel Ring Systems and Discrimination Techniques : Abdel-fattah et al. (1998) and Wang et al. (2012) provide examples of innovative approaches to synthesizing new ring systems and developing fluorescent probes for detecting thiophenols, showcasing the versatility of these compounds in chemical synthesis and analytical applications Abdel-fattah et al., 1998; Wang et al., 2012.

properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-8-5-9(2)7-10(6-8)16-13(17)12-11(3-4-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBTEDLSDDXLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)

![2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)

![Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2653195.png)

![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)

![9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653200.png)

![5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B2653203.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2653208.png)

![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)